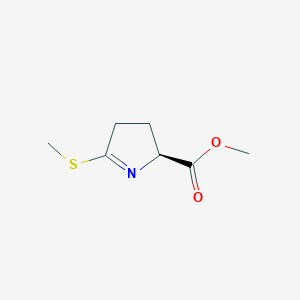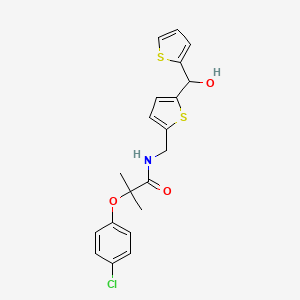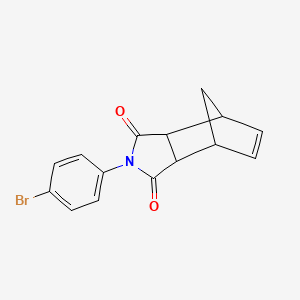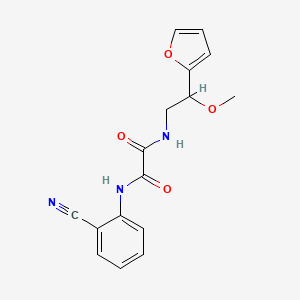
(S)-5-(甲硫基)-3,4-二氢-2H-吡咯-2-羧酸甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-Methyl 5-(methylthio)-3,4-dihydro-2H-pyrrole-2-carboxylate is a chiral compound with significant interest in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with a methylthio group and a carboxylate ester. Its stereochemistry is defined by the (S)-configuration, which can influence its reactivity and interactions in biological systems.
科学研究应用
(S)-Methyl 5-(methylthio)-3,4-dihydro-2H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 5-(methylthio)-3,4-dihydro-2H-pyrrole-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dihydro-2H-pyrrole and methylthiol.
Formation of the Pyrrole Ring: The pyrrole ring is formed through a cyclization reaction, often catalyzed by acids or bases under controlled temperatures.
Introduction of the Methylthio Group: The methylthio group is introduced via a substitution reaction, where a suitable leaving group on the pyrrole ring is replaced by the methylthiol group.
Esterification: The carboxylate ester is formed through an esterification reaction, typically using methanol and an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of (S)-Methyl 5-(methylthio)-3,4-dihydro-2H-pyrrole-2-carboxylate may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the cyclization and substitution reactions efficiently.
Continuous Flow Processes: Implementing continuous flow processes to enhance reaction efficiency and yield.
Purification: Employing advanced purification techniques such as chromatography and crystallization to obtain high-purity product.
化学反应分析
Types of Reactions
(S)-Methyl 5-(methylthio)-3,4-dihydro-2H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted pyrrole derivatives.
作用机制
The mechanism of action of (S)-Methyl 5-(methylthio)-3,4-dihydro-2H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity. The methylthio group and the carboxylate ester play crucial roles in these interactions, affecting the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
®-Methyl 5-(methylthio)-3,4-dihydro-2H-pyrrole-2-carboxylate: The enantiomer of the compound, differing in its stereochemistry.
Methyl 5-(methylthio)-3,4-dihydro-2H-pyrrole-2-carboxylate: Without specific stereochemistry.
5-(Methylthio)-3,4-dihydro-2H-pyrrole-2-carboxylic acid: The carboxylic acid derivative.
Uniqueness
(S)-Methyl 5-(methylthio)-3,4-dihydro-2H-pyrrole-2-carboxylate is unique due to its specific (S)-configuration, which can significantly influence its chemical reactivity and biological activity compared to its enantiomer and other similar compounds. This stereochemistry can lead to different interactions with chiral environments in biological systems, making it a valuable compound for research and potential therapeutic applications.
属性
IUPAC Name |
methyl (2S)-5-methylsulfanyl-3,4-dihydro-2H-pyrrole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2S/c1-10-7(9)5-3-4-6(8-5)11-2/h5H,3-4H2,1-2H3/t5-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OINICFXBUAEVSI-YFKPBYRVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(=N1)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCC(=N1)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(2-(4-fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)methanone](/img/structure/B2465002.png)
![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[4-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2465003.png)


![N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2465006.png)

![(Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(5,7-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2465010.png)

![4-methanesulfonyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2465013.png)
![ethyl 4-(5-{2-[(2-chlorophenyl)carbamoyl]-2-cyanoeth-1-en-1-yl}furan-2-yl)benzoate](/img/structure/B2465014.png)
![N-(4-ethoxyphenyl)-2-[3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2465017.png)

